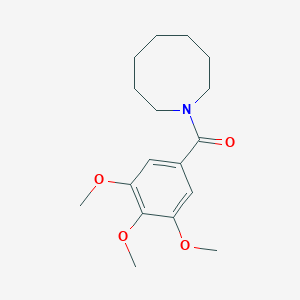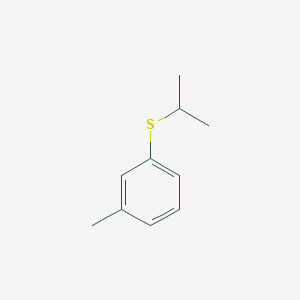
Benzene, 1-methyl-3-((1-methylethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-3-((1-methylethyl)thio)-, also known as 4-tert-Butylthioanisole (TBT), is an organic compound that is commonly used as a flavoring agent and fragrance in the food and cosmetic industry. It is a colorless liquid with a strong odor and is highly flammable. TBT is synthesized through a simple and efficient process, making it a popular choice for scientific research applications. In
Mécanisme D'action
The mechanism of action of TBT is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of sulfur-containing compounds. TBT has been shown to inhibit the activity of cystathionine beta-synthase, an enzyme involved in the synthesis of cysteine, an essential amino acid. This inhibition leads to the accumulation of homocysteine, a toxic metabolite that can cause oxidative stress and damage to cells.
Effets Biochimiques Et Physiologiques
TBT has been shown to have both beneficial and detrimental effects on biological systems. On one hand, TBT has been shown to exhibit antioxidant activity, which can protect cells from oxidative damage. On the other hand, TBT has been shown to induce DNA damage and cell death in certain cell types. TBT has also been shown to affect the expression of genes involved in inflammation and immune response, suggesting a potential role in the regulation of these processes.
Avantages Et Limitations Des Expériences En Laboratoire
TBT is a popular choice for scientific research due to its simple synthesis method and availability. It is also a relatively stable compound, making it easy to handle and store. However, TBT has some limitations for lab experiments, including its strong odor and potential toxicity. Care should be taken when handling TBT, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for the study of TBT. One potential area of research is the development of new antimicrobial agents based on the structure of TBT. Another area of research is the study of the molecular mechanisms underlying the beneficial and detrimental effects of TBT on biological systems. Additionally, the use of TBT as a probe molecule for the study of molecular interactions in biological systems could lead to the development of new therapeutic agents.
Méthodes De Synthèse
TBT can be synthesized through a simple and efficient process that involves the reaction of anisole with tert-butyl mercaptan in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TBT as the main product. The yield of TBT can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
TBT is widely used in scientific research as a reference standard for the analysis of volatile sulfur compounds in food and environmental samples. It is also used as a model compound for the study of odor-active compounds in wine and beer. TBT has been shown to exhibit antimicrobial activity against various microorganisms, making it a potential candidate for the development of new antimicrobial agents. Additionally, TBT has been used as a probe molecule for the study of molecular interactions in biological systems.
Propriétés
Numéro CAS |
14905-80-7 |
|---|---|
Nom du produit |
Benzene, 1-methyl-3-((1-methylethyl)thio)- |
Formule moléculaire |
C10H14S |
Poids moléculaire |
166.29 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
Clé InChI |
CIUOVJDIRUPGIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC(C)C |
SMILES canonique |
CC1=CC(=CC=C1)SC(C)C |
Autres numéros CAS |
14905-80-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



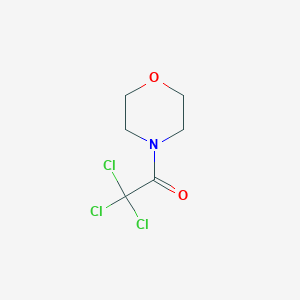
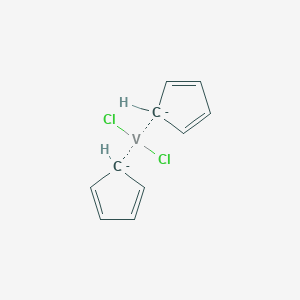
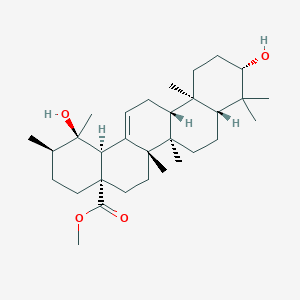
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
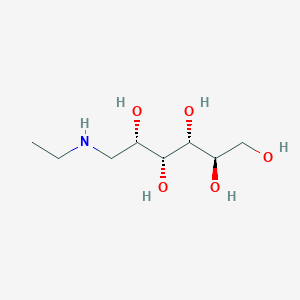
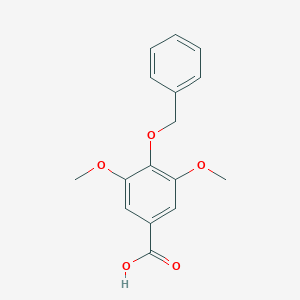
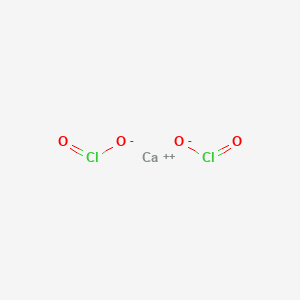
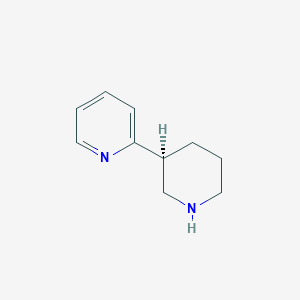
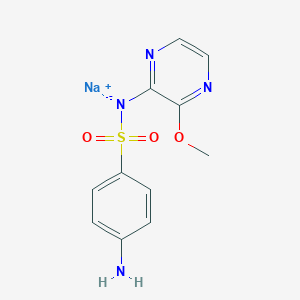
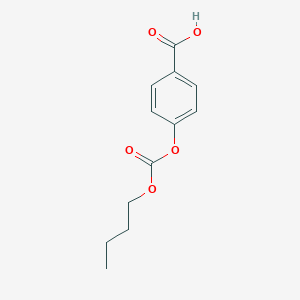
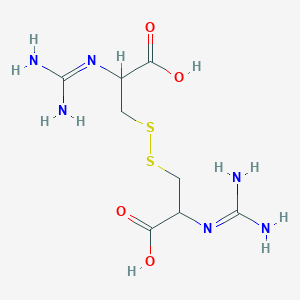
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
